2-(Hydroxymethyl)-5-iodobenzimidazole
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Overview
Description
2-(Hydroxymethyl)-5-iodobenzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of both hydroxymethyl and iodine substituents on the benzimidazole ring makes this compound a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-iodobenzimidazole typically involves the iodination of benzimidazole followed by the introduction of the hydroxymethyl group. One common method involves the reaction of benzimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodobenzimidazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-iodobenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(Formyl)-5-iodobenzimidazole or 2-(Carboxyl)-5-iodobenzimidazole.
Reduction: 2-(Hydroxymethyl)benzimidazole.
Substitution: 2-(Hydroxymethyl)-5-substituted benzimidazole (depending on the nucleophile used).
Scientific Research Applications
2-(Hydroxymethyl)-5-iodobenzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-iodobenzimidazole involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
5-Iodobenzimidazole: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.
2-(Hydroxymethyl)-5-bromobenzimidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2-(Hydroxymethyl)-5-iodobenzimidazole is unique due to the presence of both hydroxymethyl and iodine substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7IN2O |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
(6-iodo-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
OSIPCWGHJGQJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)CO |
Origin of Product |
United States |
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